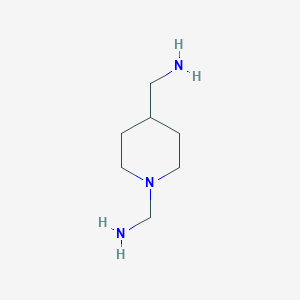
(Piperidine-1,4-diyl)dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperidinedimethanamine(9CI) is a heterocyclic organic compound with the molecular formula C₇H₁₇N₃ It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
準備方法
Synthetic Routes and Reaction Conditions
1,4-Piperidinedimethanamine(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with formaldehyde and ammonia. The reaction typically occurs under basic conditions, with the pH maintained around 9-10 to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Piperidine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
Industrial Production Methods
In industrial settings, the production of 1,4-Piperidinedimethanamine(9CI) often involves the catalytic hydrogenation of pyridine derivatives. This process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions. The reaction can be summarized as:
[ \text{Pyridine Derivative} + \text{Hydrogen} \rightarrow \text{1,4-Piperidinedimethanamine(9CI)} ]
化学反応の分析
Types of Reactions
1,4-Piperidinedimethanamine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
科学的研究の応用
1,4-Piperidinedimethanamine(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Piperidinedimethanamine(9CI) involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, influencing metabolic pathways. The specific pathways and targets depend on the context of its application, such as its use in drug development or material science.
類似化合物との比較
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the additional methanamine groups.
Pyrrolidine: A five-membered ring analog with similar chemical properties.
Piperazine: A six-membered ring containing two nitrogen atoms, offering different reactivity and applications.
Uniqueness
1,4-Piperidinedimethanamine(9CI) is unique due to its dual amine functionality, which provides versatility in chemical reactions and applications. This dual functionality allows it to participate in a broader range of reactions compared to simpler analogs like piperidine or pyrrolidine.
特性
CAS番号 |
624742-76-3 |
|---|---|
分子式 |
C7H17N3 |
分子量 |
143.23 g/mol |
IUPAC名 |
[1-(aminomethyl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C7H17N3/c8-5-7-1-3-10(6-9)4-2-7/h7H,1-6,8-9H2 |
InChIキー |
GGAIXWANWQSLQM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
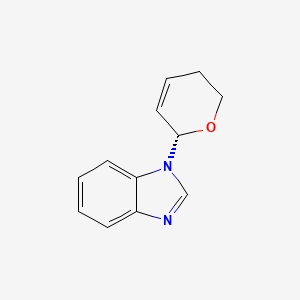
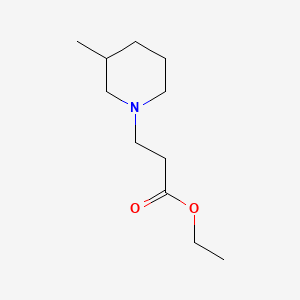
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
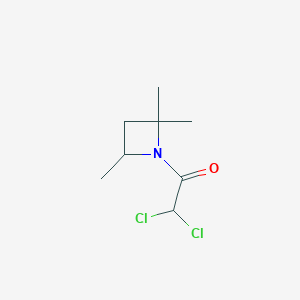
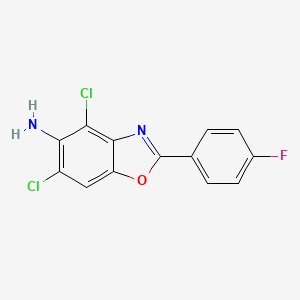
![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
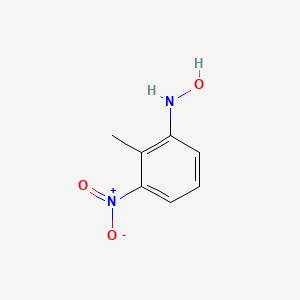

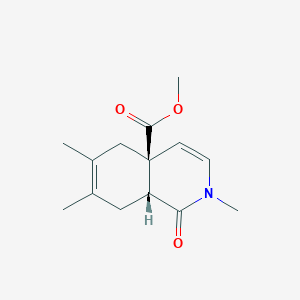
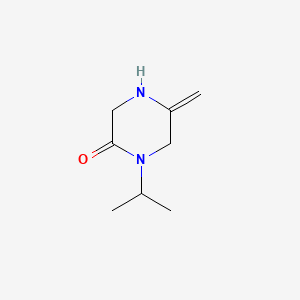
![4-[(2,5-Dimethylphenyl)azo]-2-[(2-methylphenyl)azo]-1,3-benzenediol](/img/structure/B13797165.png)
